4-(Dimethylamino)-3-formylbenzonitrile
Overview
Description
4-(Dimethylamino)-3-formylbenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring a dimethylamino group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-formylbenzonitrile typically involves the formylation of 4-(Dimethylamino)benzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 4-(Dimethylamino)benzonitrile to introduce the formyl group at the meta position relative to the dimethylamino group.
The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours, followed by quenching with water and neutralization with a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 4-(Dimethylamino)-3-carboxybenzonitrile.
Reduction: 4-(Dimethylamino)-3-hydroxymethylbenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-formylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in fluorescence spectroscopy due to its unique photophysical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-formylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic attack, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-(Dimethylamino)benzaldehyde: Lacks the nitrile group, affecting its electronic properties and reactivity.
4-(Dimethylamino)benzoic acid: Contains a carboxyl group instead of a formyl group, leading to different chemical behavior.
Uniqueness
4-(Dimethylamino)-3-formylbenzonitrile is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
4-(dimethylamino)-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNJUFXEMPKNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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